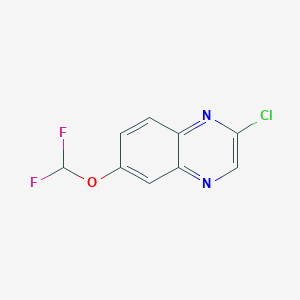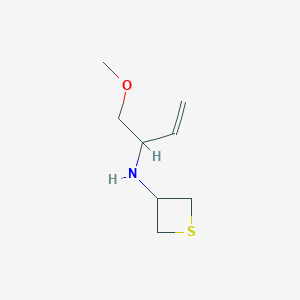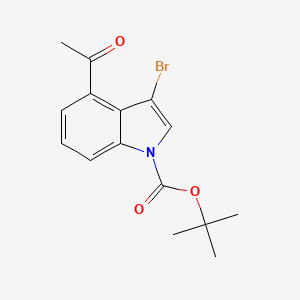
2-((3-Aminobenzyl)oxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Aminobenzyl)oxy)acetamide is an organic compound with the molecular formula C9H12N2O2 It is characterized by the presence of an acetamide group attached to a benzyl group, which in turn is substituted with an amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Aminobenzyl)oxy)acetamide typically involves the reaction of 3-aminobenzyl alcohol with chloroacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzyl alcohol is replaced by the acetamide group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of solvents like dichloromethane or ethanol can also aid in the efficient extraction and purification of the compound.
化学反应分析
Types of Reactions
2-((3-Aminobenzyl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The acetamide group can be reduced to form primary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro-2-((3-aminobenzyl)oxy)acetamide.
Reduction: 2-((3-Aminobenzyl)oxy)ethylamine.
Substitution: Halogenated derivatives of this compound.
科学研究应用
2-((3-Aminobenzyl)oxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers.
作用机制
The mechanism of action of 2-((3-Aminobenzyl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl group can also interact with hydrophobic pockets within proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
2-((4-Aminobenzyl)oxy)acetamide: Similar structure but with the amino group in the para position.
2-((3-Methylbenzyl)oxy)acetamide: Similar structure but with a methyl group instead of an amino group.
2-((3-Hydroxybenzyl)oxy)acetamide: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness
2-((3-Aminobenzyl)oxy)acetamide is unique due to the presence of the amino group in the meta position, which can influence its reactivity and interactions with biological targets. This positional isomerism can lead to different biological activities and chemical properties compared to its para or ortho counterparts.
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
2-[(3-aminophenyl)methoxy]acetamide |
InChI |
InChI=1S/C9H12N2O2/c10-8-3-1-2-7(4-8)5-13-6-9(11)12/h1-4H,5-6,10H2,(H2,11,12) |
InChI 键 |
IQMAWUPVAKSRHK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N)COCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





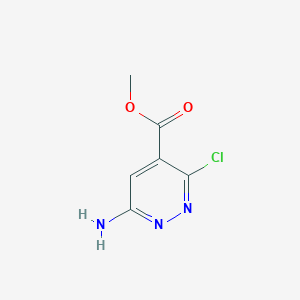
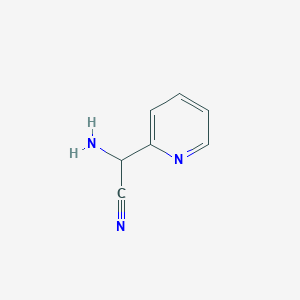
![3-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13011656.png)
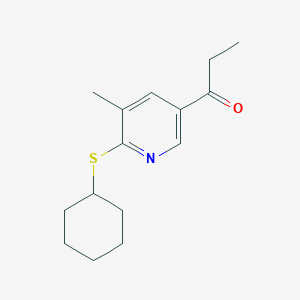
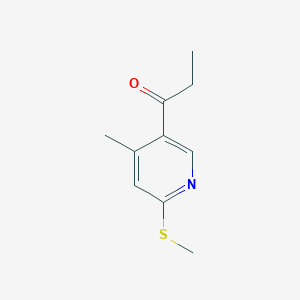
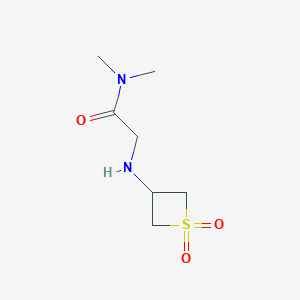

![2-(tert-Butoxycarbonyl)octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid](/img/structure/B13011673.png)
